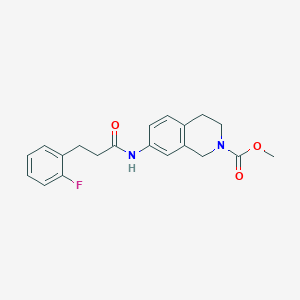
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure featuring a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the propanamido moiety are critical for its pharmacological properties. The molecular formula is C18H20FN2O3, with a molecular weight of approximately 317.36 g/mol.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds derived from the dihydroisoquinoline scaffold. For instance, a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key enzymes implicated in neurodegenerative disorders such as Alzheimer’s disease. The IC50 values for these enzymes were reported to be as low as 0.28 µM for AChE and 0.0029 µM for MAO-B, indicating potent inhibitory activity .
Cytotoxicity Assessment
In vitro cytotoxicity tests on various cell lines (e.g., HEK293 and L02 cells) revealed that many derivatives of the dihydroisoquinoline series exhibited low toxicity at concentrations below 100 µM. Notably, some compounds showed less than 20% inhibition on cell viability, suggesting a favorable safety profile . This is crucial for therapeutic applications where safety is paramount.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dihydroisoquinoline Core : This core facilitates interaction with target enzymes like AChE and MAOs.
- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier permeability.
- Propanamido Group : This moiety may contribute to binding affinity through hydrogen bonding interactions with enzyme active sites.
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds like this compound inhibit AChE and MAOs, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in treating cognitive decline.
- Blood-Brain Barrier Penetration : The structural modifications enhance the ability to cross the blood-brain barrier, making these compounds viable candidates for central nervous system therapies .
Case Studies
- Inhibition Studies : A study evaluated various dihydroisoquinoline derivatives against AChE and MAOs. Among them, this compound demonstrated significant inhibition comparable to established inhibitors .
- Safety Profile Evaluation : In vivo toxicity studies indicated that selected compounds exhibited no acute toxicity at high doses (up to 2500 mg/kg), reinforcing their potential as therapeutic agents without severe side effects .
科学研究应用
Pharmacological Applications
1.1 Antidepressant Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit potential antidepressant properties. Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may serve as a scaffold for developing new antidepressants. In vitro assays have shown that related compounds can inhibit the growth of certain cell lines while displaying low cytotoxicity, suggesting a favorable safety profile for further development as antidepressants .
1.2 Anticonvulsant Properties
The compound's structural analogs have been investigated for their anticonvulsant activities. Research has demonstrated that modifications at specific sites can enhance efficacy against seizures in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels, which is critical in managing seizure disorders .
Chemical Synthesis and Derivative Development
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. These methods allow for the introduction of various substituents that can modify biological activity and improve pharmacokinetic properties .
2.2 Derivative Exploration
Research into derivatives of this compound has revealed enhanced biological activities when specific functional groups are introduced. For instance, the incorporation of halogenated phenyl groups has been linked to improved binding affinity to biological targets, making these derivatives promising candidates for drug development .
属性
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













